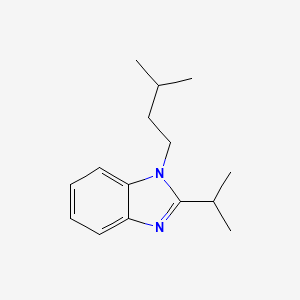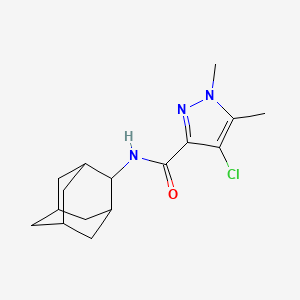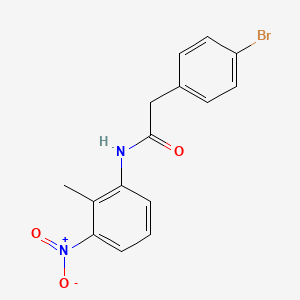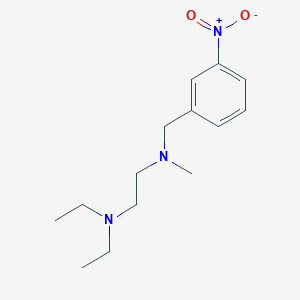![molecular formula C16H11N3OS2 B5756205 N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide, also known as TB5-0806, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function.
Mécanisme D'action
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and activating the p53 pathway. In diabetes, this compound improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). In neurodegenerative disorders, this compound protects against neuronal damage by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to decreased cell proliferation and survival. In diabetes, this compound improves glucose metabolism by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In neurodegenerative disorders, this compound protects against neuronal damage by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to target multiple signaling pathways. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide research. One area of interest is the development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of this compound in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound in different disease models and to identify potential biomarkers for patient stratification and personalized treatment.
Méthodes De Synthèse
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminobenzimidazole and 2-thienylboronic acid. The final step involves the reaction of the resulting intermediate with thiourea to yield this compound.
Propriétés
IUPAC Name |
N-(2-thiophen-2-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-16(14-4-2-8-22-14)17-10-5-6-11-12(9-10)19-15(18-11)13-3-1-7-21-13/h1-9H,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKFEKABXPDHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)

![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)
